(2Z)-2-(acenaphthylen-1(2H)-ylidene)hydrazinecarbothioamide
Description
1(2H)-Acenaphthylenone thiosemicarbazone (ANQ-TSC) is a derivative of acenaphthenequinone, a polycyclic aromatic compound fused with a quinone moiety. Its synthesis typically involves the condensation of acenaphthenequinone with thiosemicarbazide in the presence of an acid catalyst (e.g., HCl or glacial acetic acid) under reflux conditions in ethanol, followed by recrystallization . The compound belongs to the broader class of thiosemicarbazones, which are characterized by a thioamide (–NH–C(=S)–NH₂) group.
Properties
CAS No. |
77532-27-5 |
|---|---|
Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
[(Z)-2H-acenaphthylen-1-ylideneamino]thiourea |
InChI |
InChI=1S/C13H11N3S/c14-13(17)16-15-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2,(H3,14,16,17)/b15-11- |
InChI Key |
QAETZHRJCLMRLK-PTNGSMBKSA-N |
Isomeric SMILES |
C\1C2=CC=CC3=C2C(=CC=C3)/C1=N/NC(=S)N |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C1=NNC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiosemicarbazones
*Estimated based on structural analogs due to lack of explicit data.
Spectroscopic and Chromatographic Behavior
Mass spectrometry (MS) and chromatographic retention times provide insights into polarity and fragmentation patterns:
- ANQ-TSC: Predicted to exhibit higher molecular ion peaks (~284 m/z) and distinct fragmentation due to the quinone moiety.
- Acetophenone derivatives (e.g., 4-nitroacetophenone TSC): Show prominent [M+H]+ peaks at 238 m/z with nitro-group-related fragmentation .
- Chromatographic polarity : Thiosemicarbazones generally exhibit low retention times in reverse-phase HPLC (e.g., 2.631 min for a generic thiosemicarbazone vs. 5.379 min for 1,3-dioxolane derivatives), suggesting moderate polarity . ANQ-TSC’s extended aromatic system may reduce polarity further, increasing retention times compared to aliphatic analogs.
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